1H-Imidazole-2-carbonitrile
Overview
Description
1H-Imidazole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C4H3N3. It is a derivative of imidazole, a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound is known for its versatility and is utilized in various chemical, biological, and industrial applications .
Mechanism of Action
Target of Action
1H-Imidazole-2-carbonitrile, like other imidazole derivatives, is known to interact with a broad range of targets . These targets often include various receptors and enzymes, which play crucial roles in numerous biological processes .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the target’s function . This interaction can result in a wide range of biological effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Given the broad range of targets that imidazole derivatives can interact with, it is likely that this compound could influence a variety of biochemical pathways .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known for their wide-ranging biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, it is likely that this compound could have similar effects.
Action Environment
Factors such as ph, temperature, and the presence of other substances can often influence the action of chemical compounds .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Cellular Effects
Imidazole derivatives are known to have a wide range of effects on various types of cells and cellular processes .
Molecular Mechanism
The synthesis of imidazole derivatives has been reported to proceed via various mechanisms, including nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazole-2-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. This reaction typically proceeds via nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including arylhalides and heterocycles .
Industrial Production Methods: In industrial settings, the production of this compound often involves multi-component reactions. These reactions are optimized for efficiency and yield, utilizing catalysts and specific reaction conditions to produce the desired compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can convert this compound into other useful compounds.
Substitution: It can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while reduction can produce simpler imidazole compounds .
Scientific Research Applications
1H-Imidazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers explore its use in developing new pharmaceuticals.
Industry: It is utilized in the production of dyes, catalysts, and other industrial chemicals
Comparison with Similar Compounds
- 1H-Imidazole-4-carbonitrile
- 1H-Imidazole-5-carbonitrile
- 2-Methyl-1H-imidazole
Comparison: 1H-Imidazole-2-carbonitrile is unique due to its specific position of the nitrile group on the imidazole ring. This positioning can influence its reactivity and the types of reactions it undergoes. Compared to other imidazole derivatives, this compound may exhibit different biological activities and chemical properties, making it valuable for specific applications .
Properties
IUPAC Name |
1H-imidazole-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3/c5-3-4-6-1-2-7-4/h1-2H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQZIXCNLUPEIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340406 | |
Record name | 1H-Imidazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31722-49-3 | |
Record name | 1H-Imidazole-2-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31722-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-imidazole-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1H-Imidazole-2-carbonitrile in the context of agricultural products?
A: this compound (CCIM) is the primary metabolite of the fungicide Cyazofamid. Understanding the presence and levels of CCIM in agricultural products is crucial for ensuring food safety and regulatory compliance. []
Q2: How can we accurately determine the levels of this compound in complex matrices like oily agricultural products?
A: Researchers have developed a highly sensitive and specific method utilizing high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to quantify CCIM in oily samples. This method involves extraction with acetonitrile and a cleanup procedure using C18 and Florisil absorbents to remove interfering compounds. The method achieves low limits of detection and quantification, exceeding the sensitivity required by established maximum residue levels for oily agricultural products. []
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